molecular formula C19H15Cl2N5O B2521916 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-53-7

1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2521916
CAS No.: 890897-53-7
M. Wt: 400.26
InChI Key: QFJFWKCHDJXMCL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic core structure. The 3,4-dichlorophenyl group at position 1 and the 4-ethoxyphenylamine at position 4 define its structural uniqueness. Such derivatives are often explored as kinase inhibitors due to their ability to modulate enzymatic activity through competitive binding .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O/c1-2-27-14-6-3-12(4-7-14)25-18-15-10-24-26(19(15)23-11-22-18)13-5-8-16(20)17(21)9-13/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJFWKCHDJXMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

      Starting Materials: 3,4-dichloroaniline and 4-ethoxyaniline.

      Reaction: Cyclization reaction using a suitable reagent such as phosphorus oxychloride (POCl₃) to form the pyrazolo[3,4-d]pyrimidine core.

  • Amination Reaction:

      Intermediate: The pyrazolo[3,4-d]pyrimidine intermediate is then subjected to an amination reaction with 4-ethoxyaniline under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

Scientific Research Applications

The applications of this compound in scientific research are extensive:

1. Medicinal Chemistry

  • Enzyme Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors for various enzymes involved in critical biological pathways. For instance, studies have focused on its potential as an inhibitor of protein kinases, which play vital roles in cell signaling and cancer progression.

2. Anticancer Activity

  • Biological Studies : 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in preclinical models for its anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

3. Antimicrobial Properties

  • Broad-Spectrum Activity : This compound has been investigated for its antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit enzyme function.

4. Material Science

  • Building Block in Organic Synthesis : Beyond biological applications, this compound serves as a versatile building block in the synthesis of more complex molecules used in materials science.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin-4-amine derivatives, focusing on substituent effects, synthetic efficiency, and biological activity.

Substituent Variations and Molecular Properties
Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 4) Molecular Weight Key Properties
Target Compound 3,4-Dichlorophenyl 4-Ethoxyphenylamine 415.27* High lipophilicity (Cl, ethoxy groups)
1-(4-Chlorophenyl)-N-(2-Methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl 2-Methoxyethylamine 303.75 Moderate solubility (methoxy group)
1-(2-Chloro-2-(4-Chlorophenyl)ethyl)-N-(4-Fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzylamine 428.31 Neuroblastoma-specific activity (EC₅₀: 5.74 ng/mL)
1-(2-Chloro-2-Phenylethyl)-N-(2-Chlorophenyl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 2-Chloro-2-phenylethyl 2-Chlorophenylamine + methylthio at C6 430.29 Src kinase inhibition (IC₅₀: <100 nM)
1-(2-Chloro-2-(4-Chlorophenyl)ethyl)-N-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (142b) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Chlorobenzylamine 432.73 High synthetic yield (75%)

*Calculated based on molecular formula C₁₉H₁₅Cl₂N₅O.

Key Observations :

  • Lipophilicity : The target compound’s 3,4-dichlorophenyl and ethoxyphenyl groups enhance lipophilicity compared to analogs with single Cl or methoxy substituents . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The ethoxy group in the target compound may introduce steric challenges during synthesis.
Pharmacokinetic Considerations
  • Toxicity : S29’s fluorobenzyl group reduces off-target toxicity compared to chlorobenzyl analogs , suggesting that the target compound’s ethoxy group may similarly enhance safety.

Biological Activity

1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system along with dichlorophenyl and ethoxyphenyl substituents, suggests significant potential for biological activity. This compound has garnered interest in medicinal chemistry due to its possible interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is C18H16Cl2N5C_{18}H_{16}Cl_2N_5 and it features the following structural elements:

  • Dichlorophenyl group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Ethoxyphenyl group : Potentially increases the solubility and alters the pharmacokinetic properties.

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Inhibition of specific enzymes such as kinases

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Protein kinases : Involved in cell signaling pathways that regulate cell proliferation and survival.
  • DNA/RNA polymerases : Potential inhibition affecting nucleic acid synthesis.

Anticancer Activity

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer types.

Compound NameStructural FeaturesBiological Activity
1-(2-chloro-5-fluorophenyl)-N-(phenethyl)-pyrazolo[3,4-d]pyrimidin-4-amineContains chlorine and fluorine substituentsAnticancer activity
2-amino-N-(naphthalen-2-yl)pyrazolo[3,4-d]pyrimidin-6-carboxamideNaphthalene moiety presentTyrosine kinase inhibition
N-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidin-7(6H)-oneMethyl group on phenyl ringAntiproliferative effects

Anti-inflammatory Activity

In vitro assays have indicated that derivatives of this compound may also exhibit anti-inflammatory properties. For example, studies have evaluated the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
  • Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of similar compounds on kinase activity. The results suggested that these compounds could serve as potent inhibitors of specific kinases involved in tumor growth.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the optimal synthetic routes and critical reaction conditions for preparing 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine? A:

  • Key Steps :
    • Core Formation : Condensation of 3,4-dichlorophenylhydrazine with a pyrimidine precursor (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) under reflux in ethanol .
    • N-Arylation : Coupling with 4-ethoxyaniline via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C .
  • Yield Optimization : Reaction yields (60–85%) depend on solvent purity, catalyst loading (5–10 mol%), and inert atmosphere maintenance .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile .

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